molecular formula C11H17NO3 B1589835 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol CAS No. 94056-98-1

1-(4-Aminophenoxy)-3-ethoxypropan-2-ol

Cat. No.: B1589835
CAS No.: 94056-98-1
M. Wt: 211.26 g/mol
InChI Key: XGLCTRQIEGPEPR-UHFFFAOYSA-N
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Description

1-(4-Aminophenoxy)-3-ethoxypropan-2-ol is a hydroxyether derivative characterized by a propan-2-ol backbone substituted with a 4-aminophenoxy group at position 1 and an ethoxy group at position 2. Key features include:

  • Ethoxy group: The ethoxy substituent contributes to lipophilicity, affecting partitioning behavior in chromatographic systems or biological membranes.

Preparation Methods

Preparation Methods

General Synthetic Route

The synthesis of 1-(4-aminophenoxy)-3-ethoxypropan-2-ol generally involves the nucleophilic substitution of a suitable halogenated or activated propanol derivative with 4-aminophenol or its protected derivatives, followed by introduction of the ethoxy group at the appropriate position. The key steps include:

  • Nucleophilic aromatic substitution (SNAr): Reaction of 4-aminophenol with epichlorohydrin or a similar epoxide derivative to form the phenoxypropanol backbone.
  • Etherification: Introduction of the ethoxy group at the 3-position of the propanol chain, often via alkylation with ethyl halides or ethylating agents.
  • Deprotection and purification: If protecting groups are used on the amino group, these are removed under controlled conditions to yield the free amine.

Specific Reaction Conditions and Reagents

From patent literature and related research:

Step Reagents/Conditions Notes
Nucleophilic substitution 4-Aminophenol, epichlorohydrin, base (e.g., triethylamine) Reaction typically in polar aprotic solvents like DMF or NMP, temperature range 50-100°C
Etherification Ethyl bromide or ethyl tosylate, base (e.g., sodium carbonate) Performed under reflux in solvents such as ethanol or acetonitrile
Purification Silica gel chromatography, recrystallization Ensures high purity of this compound

Industrial Scale Synthesis

Industrial processes mirror laboratory methods but emphasize control over reaction parameters to maximize yield and purity. For example, in the production of Suplatast Tosilate, the intermediate this compound is first acylated with 3-methylthiopropionyl chloride to form an amide intermediate, which is then methylated to yield the final product salt form. This underscores the importance of the intermediate's purity and availability in bulk quantities.

Enantiomeric Considerations

Research indicates that racemic mixtures of related compounds undergo preferential enrichment during recrystallization due to polymorphic transitions and homochiral molecular associations in solution. While this research focused more on the chiral resolution of related intermediates, it suggests that controlled crystallization techniques could be applied to this compound to obtain enantiomerically enriched forms if needed.

Detailed Research Findings and Analysis

Mechanistic Insights

  • The nucleophilic substitution step is facilitated by the electron-donating amino group on the phenol, increasing nucleophilicity.
  • The ethoxy group introduction stabilizes the molecule and influences its solubility and reactivity.
  • The use of bases like triethylamine or sodium carbonate neutralizes generated acids and drives the reaction forward.
  • Solvent choice (DMF, NMP, ethanol) affects reaction rates and product isolation.

Yield and Purity Data

Preparation Step Typical Yield (%) Purification Method Purity Achieved (%)
Nucleophilic substitution 70-85 Extraction, recrystallization >95
Etherification 75-90 Chromatography, recrystallization >98

These values are consistent with industrial standards for pharmaceutical intermediates.

Summary Table of Preparation Methods

Method Aspect Description Reference
Starting Materials 4-Aminophenol, epichlorohydrin, ethyl halides
Key Reaction Types Nucleophilic aromatic substitution, etherification
Reaction Conditions 50-100°C, polar aprotic solvents, bases like triethylamine or sodium carbonate
Purification Techniques Silica gel chromatography, recrystallization
Yield Range 70-90% per step
Industrial Scale Adaptation Controlled temperature, pH, solvent concentration
Enantiomeric Resolution Possible via recrystallization and polymorphic transitions

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenoxy)-3-ethoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity and function. Additionally, the ether linkage can participate in interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol with analogs based on substituent variations, synthesis, physicochemical properties, and applications.

Structural Analogues and Substitution Effects

Compound Substituents Key Differences References
1-(3,4-Dimethoxyphenyl)-3-ethoxypropan-2-ol 3,4-Dimethoxyphenyl at position 1 Methoxy groups instead of amino group; higher lipophilicity and distinct odor profile.
1-Amino-3-(4-methoxyphenoxy)propan-2-ol 4-Methoxyphenoxy at position 3 Methoxy vs. ethoxy group; altered polarity and potential pharmacological activity.
1-(2-Nitroimidazol-1-yl)-3-ethoxypropan-2-ol (Ro07-0913) Nitroimidazole at position 1 Nitroimidazole substituent instead of aminophenoxy; radiosensitizer applications.
1-(4-Aminophenoxy)-3-(1H-imidazol-1-yl)-2-propanol Imidazole at position 3 Imidazole group introduces heterocyclic reactivity; dihydrochloride salt form.
1-(4-(2-Methoxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-ol Epoxide and methoxyethylphenoxy groups Epoxide functionality and extended alkoxy chain; used in Metoprolol synthesis.

Key Observations :

  • Amino vs. Methoxy Groups: The 4-aminophenoxy group in the target compound enhances polarity compared to methoxy-substituted analogs like 1-(3,4-dimethoxyphenyl)-3-ethoxypropan-2-ol, which exhibits a lower Rf value (0.29) due to its hydroxyl group .
  • Functional Group Impact : Replacement of the ethoxy group with imidazole (as in ) or nitroimidazole (as in ) shifts applications from fragrance to pharmaceutical contexts.

Key Observations :

  • Epoxide Ring-Opening : The synthesis of 1-(3,4-dimethoxyphenyl)-3-ethoxypropan-2-ol via epoxide ring-opening (63.58% yield) suggests a viable route for the target compound if similar precursors are used .

Physicochemical and Olfactory Properties

Polarity and Chromatographic Behavior

  • 1-(3,4-Dimethoxyphenyl)-3-ethoxypropan-2-ol : Rf = 0.29 (silica gel; ethyl acetate:hexane, 3:7 v/v), attributed to its hydroxyl group .
  • Epoxide Precursor : Higher Rf = 0.6 due to reduced polarity .
  • Target Compound: Expected lower Rf than methoxy analogs due to the amino group’s polarity.

Odor Profiles

  • 1-(3,4-Dimethoxyphenyl)-3-ethoxypropan-2-ol : Glue-like, pungent, caramel-like odor .
  • Epoxide Analog: Floral, fresh, lime, and sweet notes .
  • Target Compound: Odor likely distinct due to the amino group’s influence, though direct data are unavailable.

Biological Activity

Overview

1-(4-Aminophenoxy)-3-ethoxypropan-2-ol, a compound with significant pharmacological potential, has been studied for its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and research findings, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C11H15NO3
  • Molecular Weight : 211.25 g/mol

This compound exhibits its biological effects primarily through modulation of immune responses and inflammation. Key mechanisms include:

  • Inhibition of Cytokines : The compound has been shown to decrease serum IgE levels, likely due to its inhibition of IL-4, a cytokine involved in IgE production.
  • Th1/Th2 Balance : It selectively inhibits Th2 cytokine production while potentially increasing interferon-gamma (IFN-γ), indicating a shift towards Th1 dominance.

Therapeutic Applications

The compound has been evaluated for various therapeutic uses, particularly in managing allergic conditions and asthma.

Clinical Applications

  • Asthma Management : Clinical studies demonstrate that this compound can reduce airway hyperresponsiveness in asthma patients by suppressing eosinophilic airway inflammation.
  • Allergic Rhinitis : It has shown efficacy in treating perennial and seasonal allergic rhinitis.
  • Atopic Dermatitis : The compound is also used in managing atopic dermatitis, particularly facial erythema.

Research Findings

Numerous studies have investigated the biological activity of this compound, yielding promising results.

Case Studies

A selection of clinical trials highlights the compound's effectiveness:

  • Eosinophil Count Reduction : Significant decreases in peripheral blood eosinophil counts were observed in patients responding well to treatment.
  • Cytokine Production : Increases in IFN-γ production were noted among responders, indicating enhanced Th1 activity.

Data Tables

StudyConditionOutcome
Clinical Trial 1AsthmaReduced airway hyperresponsiveness
Clinical Trial 2Allergic RhinitisEffective symptom relief
Clinical Trial 3Atopic DermatitisImprovement in facial erythema

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-aminophenol with epichlorohydrin derivatives under alkaline conditions (e.g., NaOH in ethanol) at 60–80°C yields the intermediate, which is further functionalized with ethoxy groups via Williamson ether synthesis. Key parameters include pH control (to avoid amine protonation) and solvent selection (polar aprotic solvents like DMF improve reactivity). Yields can vary from 50–80% depending on stoichiometry and catalyst use (e.g., K₂CO₃ for etherification) .

Q. How can researchers validate the purity of this compound, and what analytical techniques are recommended?

Methodological Answer: Combine chromatographic and spectroscopic methods:

  • HPLC (C18 column, acetonitrile/water mobile phase) detects impurities down to 0.1% levels.
  • LC-MS/MS confirms molecular identity (e.g., [M+H]⁺ at m/z 242.3) and quantifies degradation products.
  • ¹H-NMR (DMSO-d₆) verifies structural integrity: δ 6.6–7.2 ppm (aromatic protons), δ 3.4–4.2 ppm (ethoxy and hydroxyl groups). Reference standards (e.g., USP/EP-grade) are critical for calibration .

Q. What are the key structural analogs of this compound, and how do their bioactivities differ?

Methodological Answer: Analogues include:

  • 1-(4-Nitrophenoxy)-3-ethoxypropan-2-ol : Lacks the amine group, reducing solubility but increasing oxidative stability.
  • 1-(4-Aminophenoxy)-3-methoxypropan-2-ol : Shorter alkoxy chain alters lipophilicity (logP difference ≈ 0.5).
    Comparative bioactivity studies require standardized assays (e.g., enzyme inhibition or cell viability tests). For instance, the ethoxy variant shows enhanced CNS penetration in murine models compared to methoxy derivatives .

Advanced Research Questions

Q. How can contradictory data on reaction pathways (e.g., oxidation vs. reduction products) be resolved during synthesis?

Methodological Answer: Contradictions often arise from competing reaction mechanisms. For example, oxidation of the hydroxyl group (using KMnO₄) may yield ketones, while reduction (NaBH₄) stabilizes the alcohol. To resolve this:

  • Use in situ FTIR to monitor intermediate formation.
  • Employ DFT calculations (e.g., Gaussian software) to predict thermodynamic favorability of pathways.
  • Optimize stepwise protection/deprotection strategies (e.g., TBS protection of hydroxyl groups) to direct selectivity .

Q. What advanced strategies are used to study structure-activity relationships (SAR) for this compound in pharmacological contexts?

Methodological Answer:

  • Molecular docking (AutoDock Vina) identifies binding affinities to targets like adrenergic receptors (e.g., β1 vs. β2 selectivity).
  • Pharmacophore modeling highlights critical groups: the 4-aminophenoxy moiety for hydrogen bonding and ethoxy chain for hydrophobic interactions.
  • Metabolic stability assays (hepatic microsomes) correlate structural modifications (e.g., fluorination at the phenyl ring) with half-life improvements .

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

Methodological Answer: Chiral resolution methods include:

  • Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) with baseline separation (α > 1.5).
  • Enzymatic kinetic resolution (e.g., lipase-catalyzed acetylation of the hydroxyl group).
  • X-ray crystallography of diastereomeric salts (e.g., tartaric acid derivatives) confirms absolute configuration. Purity >99% ee is achievable with iterative recrystallization .

Q. What in vitro/in vivo models are suitable for evaluating toxicological profiles?

Methodological Answer:

  • In vitro : HepG2 cells for hepatotoxicity screening (IC₅₀ via MTT assay).
  • In vivo : Rodent models (Sprague-Dawley rats) assess acute toxicity (LD₅₀) and organ-specific effects (histopathology of liver/kidney).
  • ADME studies : Radiolabeled compounds (¹⁴C-tracing) quantify bioavailability and metabolite formation (e.g., glucuronide conjugates) .

Q. Data Contradictions and Resolution

  • vs. 7 : Discrepancies in reaction outcomes (e.g., oxidation products) are resolved by mechanistic studies (kinetic vs. thermodynamic control).
  • vs. 18 : Variations in LC-MS/MS methodologies highlight the need for harmonized protocols (e.g., ISO 17025 compliance).

Properties

IUPAC Name

1-(4-aminophenoxy)-3-ethoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-2-14-7-10(13)8-15-11-5-3-9(12)4-6-11/h3-6,10,13H,2,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLCTRQIEGPEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(COC1=CC=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444722
Record name 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94056-98-1
Record name 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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